N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds known for their wide range of biological and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of phosphorus trichloride (PCl3) in chlorobenzene at elevated temperatures (130-135°C) to facilitate the formation of the benzoxazole ring . The intermediate product is then coupled with 4-sulphobenzenediazonium chloride and reduced with sodium dithionate in water at pH 8-9 to yield the final compound .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents and appropriate catalysts for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide has several scientific research applications:
Biology: Investigated for its antimicrobial activity against various bacterial and fungal strains.
Medicine: Explored for potential anticancer, anti-inflammatory, and antidiabetic activities.
Industry: Utilized in the development of dyes and sensing materials due to its stable fluorescence properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase-1B (PTB-1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
2-phenyl benzoxazole sulfonamide: Evaluated for its antimycobacterial activity.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide stands out due to its unique combination of photophysical properties and biological activities. Its ability to act as a fluorescent probe while exhibiting antimicrobial and potential therapeutic effects makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)26-22/h4-5,8-9,11-14,16H,1-3,6-7,10,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZPRRAVOSYJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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